molecular formula C17H14FN5O3 B2595831 N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105200-05-2

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2595831
CAS No.: 1105200-05-2
M. Wt: 355.329
InChI Key: JVXPPOBWEDDMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is an organic compound with the CAS Number 1105200-05-2 and a molecular weight of 355.32 g/mol . Its molecular formula is C17H14FN5O3 . This complex molecule features a 1,2,3-triazole carboxamide core, a benzodioxole group, and a fluorophenylamino substituent, a combination that presents a versatile scaffold for medicinal chemistry research . The 1,2,3-triazole ring is a privileged structure in drug discovery due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which allows it to improve the physicochemical properties and binding affinity of potential drug candidates . Researchers are increasingly interested in triazole-containing derivatives for developing new therapeutic agents, as they have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Furthermore, the presence of both the fluorophenyl and benzodioxole groups may enhance the compound's binding properties and metabolic stability, making it a promising intermediate for constructing more complex bioactive molecules . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1105200-05-2

Molecular Formula

C17H14FN5O3

Molecular Weight

355.329

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H14FN5O3/c18-11-2-1-3-12(7-11)20-16-15(21-23-22-16)17(24)19-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

JVXPPOBWEDDMLT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC(=CC=C4)F

solubility

soluble

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole intermediate is then coupled with the triazole ring through a series of nucleophilic substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via an amination reaction, where a fluorinated aniline derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives and their interactions with other chemical entities.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with enzymes, receptors, and other biological macromolecules are of particular interest.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogs with Benzodioxole Substituents

Compound 3e (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide) shares the benzodioxolylmethyl group but lacks the fluorophenylamino moiety. Key differences include:

  • Substituents : 3e has a phenyl group at C5 instead of 3-fluoroaniline.
  • Physical Properties : Melting point 170–173°C; Rf = 0.14 (Hex/EtOAc 70:30) .
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling.
Property Target Compound Compound 3e
Molecular Formula C₁₇H₁₄FN₅O₃ (estimated) C₁₇H₁₄N₄O₃
C5 Substituent 3-Fluorophenylamino Phenyl
Melting Point Not reported 170–173°C
Key Spectral Data (¹H NMR) Not available δ 7.50–7.30 (m, aromatic H)

Fluorophenyl-Substituted Triazole Carboxamides

5-Amino-1-(3-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
  • Structure : Features a 3-fluorobenzyl group at N1 and a 3-methylphenyl carboxamide.
  • Molecular Formula : C₁₇H₁₆FN₅O.
  • Key Data: Molecular mass 325.35 g/mol; distinct amino group at C3.
N-[(3-Chloro-4-Fluorophenyl)Methyl]-5-[(3-Chlorophenyl)Amino]-1H-1,2,3-Triazole-4-Carboxamide
  • Structure : Chloro-fluorophenylmethyl at N1 and 3-chloroaniline at C4.
  • Molecular Formula : C₁₆H₁₂Cl₂FN₅O.
  • Key Data : Molecular mass 380.20 g/mol; InChIKey: VJQGGSSZXMUAPN-UHFFFAOYSA-N.
Property Target Compound Compound Compound
N1 Substituent Benzodioxol-5-ylmethyl 3-Fluorobenzyl 3-Chloro-4-fluorobenzyl
C5 Substituent 3-Fluorophenylamino Amino 3-Chlorophenylamino
Molecular Weight ~347.32 g/mol (estimated) 325.35 g/mol 380.20 g/mol

Triazole Carboxamides with Alternative Aromatic Systems

Compound 3o (5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) :

  • Structure : Ethyl group at C5 and 2-fluorophenyl at N1.
  • Synthesis : Prepared via General Procedure B (CuAAC followed by carboxamide formation).
  • Analytical Data : ¹H NMR δ 8.50–7.20 (m, aromatic H); HRMS confirmed.

Compound 3q (5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide) :

  • Structure : Methyl at C5, o-tolyl at N1, and naphthyl carboxamide.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with molecular targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Benzodioxole moiety : Contributes to its pharmacological properties.
  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Triazole ring : Known for its diverse biological activities.

The molecular formula of this compound is C17H16FN5O4C_{17}H_{16}F_{N_{5}}O_{4} with a molecular weight of 355.32 g/mol. The presence of multiple functional groups allows for significant interactions within biological systems, influencing various signaling pathways related to inflammation, cell proliferation, and apoptosis .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor binding. Studies have indicated that triazole derivatives can exhibit significant pharmacological effects, including:

  • Anti-cancer properties : The compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial activity : Potential effectiveness against various pathogens has been observed .

Antiviral Activity

Recent studies have explored the antiviral efficacy of triazole derivatives against SARS-CoV-2. For instance, a molecular docking study revealed that compounds similar to this compound demonstrated promising binding scores against the viral spike protein. The binding energy was reported to be between -8.8 to -8.9 Kcal/mol with significant interactions with key amino acids involved in viral entry .

Enzyme Inhibition

In vitro enzyme activity assays have shown that the compound exhibits an IC50 value of 75.98 nM against the Omicron variant spike protein and 74.51 nM against the original SARS-CoV-2 spike protein. These results suggest a strong potential for development as an antiviral agent .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-1,2,3-triazoleContains a triazole ringKnown for anti-cancer properties
4-AminoantipyrineContains an amino group and phenyl ringExhibits analgesic and anti-inflammatory effects
1H-Pyrazole derivativesSimilar heterocyclic structureOften used in agricultural applications

This table illustrates how this compound fits within a broader context of biologically active compounds .

Q & A

Basic Research Question

  • Kinase assays : Use fluorescence polarization (FP) or TR-FRET with recombinant enzymes (e.g., EGFR or VEGFR2) at 1–100 µM concentrations .
  • Data interpretation : Normalize activity to controls (e.g., staurosporine) and calculate Ki_i values using Cheng-Prusoff equations for competitive inhibitors .

How can molecular modifications improve oral bioavailability without compromising activity?

Advanced Research Question
Optimize pharmacokinetics by:

  • Reducing rotatable bonds : Limit to ≤10 to enhance membrane permeability.
  • Polar surface area (PSA) : Target ≤140 Å2^2 by substituting benzodioxole with smaller heterocycles (e.g., tetrahydrofuran) .

What toxicological assessments are critical prior to in vivo studies?

Basic Research Question

  • Acute toxicity : Perform OECD 423 assays in rodents (dose range: 10–1000 mg/kg).
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests rapid clearance .

What future research directions are promising for derivatives of this compound?

Advanced Research Question

  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the triazole core to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation.
  • Dual-target inhibitors : Incorporate fragments targeting adjacent allosteric sites (e.g., ATP and substrate-binding pockets in kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.